N-(4-isopropylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
N-(4-isopropylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]pyrazine core. This bicyclic scaffold is substituted with a methyl group at position 6, a 4-oxo group, and a 4-isopropylbenzyl carboxamide moiety at position 2. The structure combines a triazole ring (imparting metabolic stability) with a pyrazine-derived system, which is pharmacologically relevant due to its presence in bioactive molecules such as BACE inhibitors and antiviral agents .
Properties
IUPAC Name |
6-methyl-4-oxo-N-[(4-propan-2-ylphenyl)methyl]-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10(2)13-6-4-12(5-7-13)8-18-16(23)14-15-17(24)19-11(3)9-22(15)21-20-14/h4-7,9-10H,8H2,1-3H3,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGIEWISVNWMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(C)C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 (growth) phase to the S (synthesis) phase.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 to the S phase. The compound’s interaction with CDK2 results in significant cytotoxic activities against various cancer cell lines.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal function of this pathway, leading to cell cycle arrest. This disruption can lead to apoptosis, or programmed cell death, in cancer cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. The compound also induces alterations in cell cycle progression and apoptosis within these cells.
Biological Activity
N-(4-isopropylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a synthetic compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: C16H20N4O2
- Molecular Weight: 304.36 g/mol
- CAS Number: 1775471-23-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's structure suggests it may interact with various biological targets involved in cancer progression.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspases (caspase 3, 8, and 9) which are crucial for programmed cell death. This was demonstrated in studies involving breast cancer cell lines MCF-7 and MDA-MB-231 .
- Inhibition of NF-κB : It may inhibit NF-κB signaling pathways, which are often upregulated in cancer cells, thus promoting tumor survival .
- Autophagy Activation : The compound has been linked to increased autophagy markers such as beclin-1 and mTOR inhibition, further contributing to its anticancer effects .
Cytotoxicity Studies
In vitro studies using the MTT assay demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like cisplatin.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.25 | Cisplatin | 0.5 |
| MDA-MB-231 | 0.20 | Cisplatin | 0.5 |
Antibacterial Activity
Preliminary studies suggest that the compound may possess antibacterial properties. Its structure is similar to known antibacterial agents that target bacterial cell wall synthesis and protein synthesis pathways.
Other Pharmacological Activities
In addition to its anticancer and antibacterial properties, this compound may exhibit:
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Antidiabetic Properties : Similar compounds in literature have shown effects on glucose metabolism.
Case Studies
Several case studies have reported the synthesis and biological evaluation of similar triazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their anticancer activity through various assays .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of triazole compounds indicate that modifications at specific positions can enhance biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(4-isopropylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide with key analogs, focusing on structural features, synthetic routes, and biological activities:
Key Observations:
Substituent Impact on Activity :
- The 4-isopropylbenzyl group in the target compound likely enhances lipophilicity compared to the 4-methoxybenzyl analog, which may improve blood-brain barrier penetration for CNS targets like BACE.
- 6-Phenyl substitution (as in ) confers potent BACE inhibition, whereas 6-methyl (target compound) may prioritize metabolic stability over binding affinity.
Synthetic Strategies :
- Many analogs (e.g., ) are synthesized via Huisgen cycloaddition or Ugi reactions , enabling one-pot formation of the triazole ring and subsequent cyclization.
- The target compound’s synthesis may require specialized conditions for introducing the bulky 4-isopropylbenzyl group without side reactions.
4-Oxo groups stabilize the bicyclic system and may act as hydrogen-bond acceptors, enhancing target engagement.
Research Findings and Challenges
- Antitumor Activity: Thieno-fused triazolopyrimidines (e.g., ) show higher anticancer activity than aryl-fused analogs, suggesting that ring fusion type (pyrazine vs. pyrimidine) significantly impacts efficacy.
- Synthetic Limitations : Attempts to synthesize 4-phenyl-6,7-dihydro derivatives () failed with certain starting materials, highlighting the sensitivity of these reactions to substituent steric effects.
- Diverse Applications : Triazolopyrazines are explored as Cyp8b1 inhibitors (diabetes), antivirals (hepatitis B), and sigma receptor modulators , underscoring the scaffold’s versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
